

Physical and chemical properties of (5-Bromopyridin-2-yl)methanamine

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanamine

Cat. No.: B574291

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An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of (5-Bromopyridin-2-yl)methanamine, details on its synthesis, and an exploration of its potential applications in pharmaceutical research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **(5-Bromopyridin-2-yl)methanamine** is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[1][2]
Molecular Weight	187.04 g/mol	[3][4]
CAS Number	173999-23-0	[3][4]
Appearance	Light yellow to brown solid-liquid mixture	[4]
Boiling Point	247.2 ± 25.0 °C (Predicted)	[4]
Density	1.574 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.31 ± 0.39 (Predicted)	[4]
Refractive Index (n _{20D})	1.595 - 1.597	[5]
Melting Point	Not available	
Solubility	Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water. Specific quantitative data is not readily available.	[6]
Storage Conditions	2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), protected from light.	[4]

Spectroscopic Data

Detailed spectroscopic data for **(5-Bromopyridin-2-yl)methanamine** is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[7][8] Based on the structure, the expected spectral characteristics are as follows:

- ¹H NMR: Signals corresponding to the protons on the pyridine ring and the aminomethyl group.
- ¹³C NMR: Resonances for the five distinct carbon atoms in the pyridine ring and the methylene carbon of the aminomethyl group.

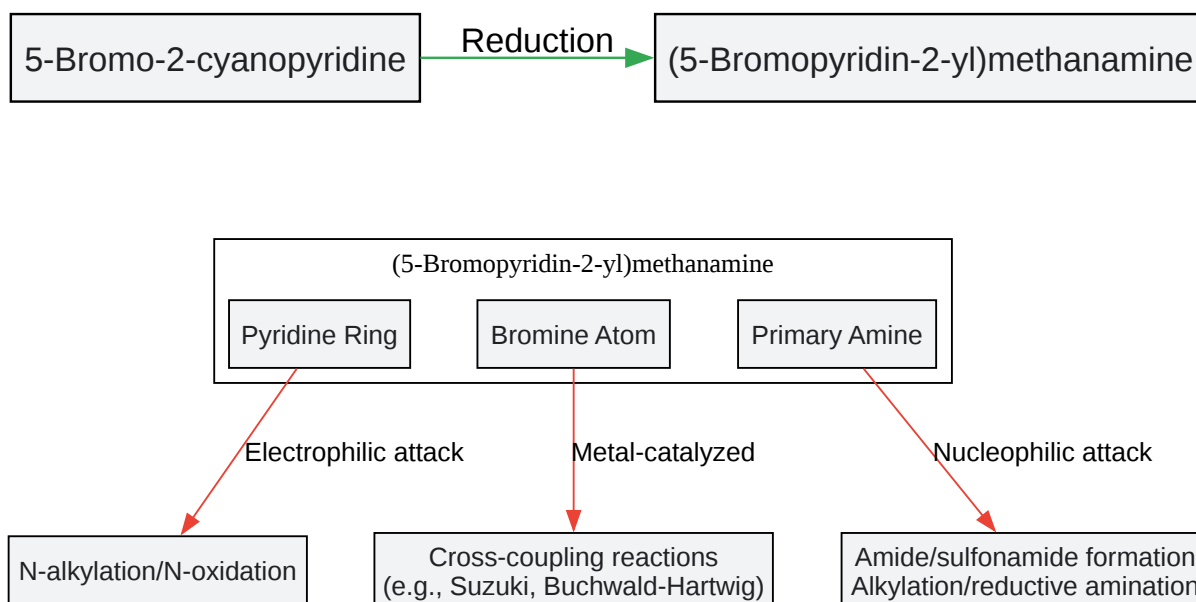
- FT-IR: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching of the pyridine ring, and C-Br stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. Predicted m/z for [M+H]⁺ is 186.98654.[\[2\]](#)

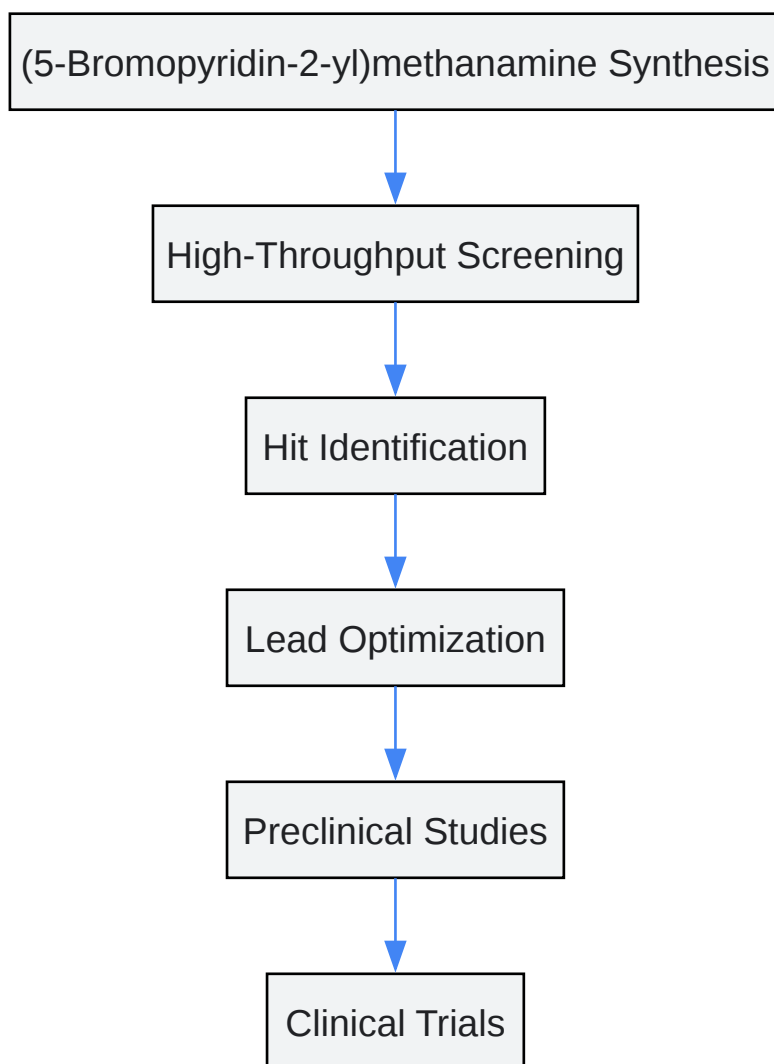
Synthesis and Reactivity

(5-Bromopyridin-2-yl)methanamine is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex pharmaceutical candidates.[\[9\]](#)[\[10\]](#)

Synthetic Routes

A common synthetic pathway to **(5-Bromopyridin-2-yl)methanamine** involves the reduction of 5-bromo-2-cyanopyridine (also known as 5-bromopicolinonitrile).





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